molecular formula C37H50O20 B13395702 (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2

(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2

Cat. No.: B13395702
M. Wt: 814.8 g/mol
InChI Key: FXFHFOSEURHWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2” is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and glycosidic linkages. This compound is likely to be a derivative of natural products such as flavonoids or glycosides, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of ether linkages. Typical reagents might include protecting groups like acetyl or benzyl groups, glycosyl donors such as trichloroacetimidates, and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes for regioselective glycosylation and hydroxylation. Fermentation processes using genetically engineered microorganisms could also be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nucleophiles (e.g., thiols, amines) under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce saturated alcohols.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules, including natural product derivatives and pharmaceuticals.

Biology

In biological research, the compound might be studied for its potential antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

The compound could be investigated for its therapeutic potential in treating diseases such as cancer, diabetes, or cardiovascular disorders.

Industry

In the industrial sector, the compound might be used in the formulation of cosmetics, nutraceuticals, or functional foods.

Mechanism of Action

The mechanism of action would likely involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The hydroxyl and methoxy groups could participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant properties.

    Rutin: A glycoside of quercetin with similar biological activities.

    Genistein: An isoflavone known for its anti-cancer properties.

Uniqueness

The unique combination of hydroxyl, methoxy, and glycosidic linkages in the compound might confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHFOSEURHWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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